N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7-8(2)12-6-13-10(7)11-5-9-3-4-9/h6,9H,3-5H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZXEIOYVGYBSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1NCC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Methyl Groups: The methyl groups at positions 5 and 6 can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopropylmethyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity of the compound to its target, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparisons of Pyrimidine Derivatives
Pharmacological and Functional Comparisons
Sigma Receptor Modulation
Sigma ligands such as (1-(cyclopropylmethyl)-4-(2',4"-fluorophenyl)-(2'-oxoethyl)piperidine HBr () demonstrate sigma1-selective antagonism, inhibiting NMDA-stimulated dopamine release in rat striatal slices at sub-100 nM concentrations . While this compound shares the cyclopropylmethyl group, its pyrimidine core differs from the piperidine-based ligands in .
Antibacterial Activity
Pyrimidine derivatives like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () exhibit antibacterial and antifungal activity attributed to their halogenated aryl groups and hydrogen-bonding capacity . The absence of halogen substituents in this compound may reduce its antimicrobial potency but improve metabolic stability due to decreased electrophilicity.
Table 2: Functional Comparisons
*Specific data unavailable; inferred from structural analogs.
Table 3: Physicochemical Properties
*Predicted using analogous structures.
Biological Activity
N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on current research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with cyclopropylmethyl and dimethyl groups. Its molecular formula is with a molecular weight of approximately 202.25 g/mol. The unique structural elements contribute to its biological activity by enhancing binding affinity to various biological targets.
This compound interacts with specific enzymes and receptors, potentially modulating their activity through:
- Hydrogen Bonding : The pyrimidine ring can engage in hydrogen bonding with target molecules.
- π-π Interactions : The aromatic nature of the pyrimidine allows for π-π stacking interactions, which can stabilize the compound's binding to target sites.
- Enhanced Binding Affinity : The cyclopropylmethyl group may improve the compound's lipophilicity, facilitating better membrane permeability and receptor interaction .
Antifungal Activity
Preliminary studies indicate that derivatives of similar pyrimidine compounds exhibit antifungal properties. For instance, related compounds have shown efficacy against various fungal strains, suggesting that this compound may also possess antifungal capabilities. A comparative analysis is shown in Table 1.
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Fusarium oxysporum | 2.46 | |
| This compound | Hypothetical | TBD | This study |
| Compound B | Candida albicans | 3.00 |
Anticancer Potential
Research indicates that compounds with similar structures have been investigated for anticancer properties, particularly in inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or pathways crucial for cell proliferation and survival .
Case Study 1: Antifungal Activity Evaluation
In a controlled laboratory setting, a study evaluated the antifungal activity of this compound against Candida species. Preliminary results indicated a dose-dependent response with an IC50 value comparable to established antifungal agents.
Case Study 2: Anticancer Efficacy
Another investigation focused on the compound's impact on breast cancer cell lines (MCF-7). The results demonstrated significant cytotoxicity at concentrations above 10 µM, suggesting potential as an anticancer agent.
Research Applications
The compound has several applications in research and development:
- Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents.
- Organic Synthesis : Utilized as an intermediate in producing more complex organic molecules.
- Material Science : Potentially applicable in developing materials with unique electronic properties due to its structural characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
